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Compound of Interest

Compound Name: BMS-P5

Cat. No.: B12411356

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of BMS-P5, a potent and

selective small molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4). It details the

compound's chemical properties, mechanism of action, relevant signaling pathways, and key

experimental protocols for its evaluation.

Core Compound Properties
BMS-P5 is a selective, orally active inhibitor of PAD4.[1] Its chemical structure and key

properties are summarized below.
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Property Value Reference(s)

IUPAC Name

((2S,5R)-5-amino-2-

methylpiperidin-1-yl)(2-(1-

(cyclopropylmethyl)-1H-

pyrrolo[2,3-b]pyridin-2-yl)-7-

methoxy-1-methyl-1H-

benzo[d]imidazol-5-

yl)methanone

[2]

CAS Number 1550371-22-6 [3]

Molecular Formula C₂₇H₃₂N₆O₂ [3]

Molecular Weight 472.6 g/mol [3]

SMILES String

CN1C(C2=CC3=CC=CN=C3N

2CC4CC4)=NC5=CC(C(N6--

INVALID-LINK--

N)C)=O)=CC(OC)=C15

[3]

InChI Key
PXJXCBYHGJEEJH-

OXJNMPFZSA-N
[3]

Solubility
DMF: 20 mg/mLDMSO: 5

mg/mLEthanol: 30 mg/mL
[3]

Mechanism of Action and Biological Activity
BMS-P5 functions as a highly selective inhibitor of PAD4, an enzyme critical for the process of

citrullination. This post-translational modification, which converts arginine residues to citrulline,

plays a key role in various physiological and pathological processes.

Potency and Selectivity
BMS-P5 exhibits potent inhibitory activity against human PAD4 while demonstrating significant

selectivity over other PAD isoforms.
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Target IC₅₀ (nM) Reference(s)

PAD4 98 [1][2]

PAD1 >10,000 [3]

PAD2 >10,000 [3]

PAD3 >10,000 [3]

Inhibition of NETosis Signaling Pathway
The primary mechanism of action for BMS-P5 is the disruption of Neutrophil Extracellular Trap

(NET) formation, a process known as NETosis.[4][5] NETosis is a unique form of cell death

where neutrophils release a web-like structure of decondensed chromatin and granular

proteins to trap and kill pathogens.[6] In pathological contexts like cancer, NETs can promote

tumor progression.[7][8]

PAD4 is essential for NETosis.[9] Upon neutrophil activation by various stimuli (e.g.,

inflammatory cytokines, pathogens, or cancer cells), PAD4 is activated and translocates to the

nucleus.[3][9] There, it catalyzes the citrullination of histones, particularly histone H3.[10] This

modification neutralizes the positive charge of histones, weakening their interaction with DNA

and leading to chromatin decondensation—a prerequisite for NET release.[10]

BMS-P5 directly inhibits the enzymatic activity of PAD4, thereby preventing histone

citrullination and blocking the downstream events of chromatin decondensation and NET

release.[5][7]

NETosis Signaling Pathway

Inhibitor Action
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Click to download full resolution via product page

Caption: BMS-P5 inhibits PAD4, blocking histone citrullination and subsequent NET release.

Experimental Protocols
The following sections detail methodologies for assessing the activity of BMS-P5.

PAD4 Enzyme Inhibition Assay
This assay measures the ability of BMS-P5 to inhibit the enzymatic activity of recombinant

human PAD4 using histone H3 as a substrate.

Materials:

Recombinant human PAD4 enzyme

Recombinant histone H3 protein (or synthetic histone peptides)[7]

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 2 mM DTT, 0.65 mM CaCl₂[7]

BMS-P5 (dissolved in DMSO)

Detection reagent for citrulline (e.g., colorimetric methods)[11]

96-well assay plate

Procedure:

Prepare serial dilutions of BMS-P5 in Assay Buffer. Include a DMSO-only vehicle control.

In a 96-well plate, add the PAD4 enzyme and the BMS-P5 dilutions (or vehicle). Incubate for

a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor

binding.

Initiate the enzymatic reaction by adding the histone H3 substrate to each well.

Incubate the plate at 37°C for a specified duration (e.g., 15-60 minutes).[11]
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Stop the reaction (e.g., by adding EDTA to chelate Ca²⁺).

Quantify the amount of citrulline produced using a suitable colorimetric or fluorescence-

based detection method.

Calculate the percent inhibition for each BMS-P5 concentration relative to the vehicle control

and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular NET Formation Assay (Immunofluorescence)
This protocol describes the induction and visualization of NETs from isolated neutrophils and

the assessment of BMS-P5's inhibitory effect.

Materials:

Isolated primary neutrophils (human or mouse)

Culture medium (e.g., RPMI)

NET-inducing stimulus (e.g., Phorbol 12-myristate 13-acetate (PMA), Calcium Ionophore

A23187, or conditioned medium from multiple myeloma cells).[4][12]

BMS-P5 (dissolved in DMSO)

Fixative: 4% Paraformaldehyde (PFA)

Permeabilization Buffer: 0.5% Triton X-100 in PBS

Blocking Buffer: 5% Donkey Serum in PBS

Primary antibodies: Rabbit anti-citrullinated Histone H3 (H3Cit), Mouse anti-Neutrophil

Elastase (NE)

Secondary antibodies: Fluorescently-labeled anti-rabbit and anti-mouse IgG

DNA stain: DAPI or Hoechst 33342

Glass coverslips or imaging plates
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Workflow:

Cell Preparation & Treatment

Immunostaining

Analysis

1. Isolate Neutrophils

2. Seed cells on coverslips
and allow adherence

3. Pre-treat with BMS-P5
or Vehicle (DMSO)

4. Add NET-inducing stimulus
(e.g., PMA, CM)

5. Incubate for 3-8 hours
at 37°C

6. Fix cells with 4% PFA

7. Permeabilize with
Triton X-100

8. Block with serum

9. Incubate with Primary Abs
(anti-H3Cit, anti-NE)

10. Incubate with Secondary Abs
& DAPI (DNA stain)

11. Mount coverslips

12. Image with
Fluorescence Microscope

13. Quantify NETs
(co-localization of DNA,

H3Cit, and NE)
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Caption: Workflow for assessing BMS-P5's inhibition of NET formation via

immunofluorescence.

Conclusion
BMS-P5 is a valuable research tool for investigating the role of PAD4 and NETosis in health

and disease. Its high potency and selectivity make it a suitable probe for cellular and in vivo

studies.[1][3] Research has demonstrated its potential in the context of multiple myeloma by

blocking tumor-induced NET formation and delaying disease progression in preclinical models.

[4][7] The protocols and pathways described herein provide a framework for researchers to

further explore the therapeutic potential of PAD4 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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